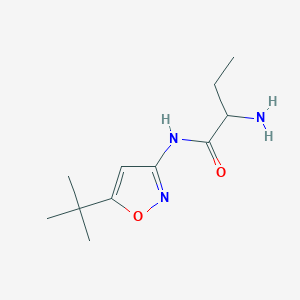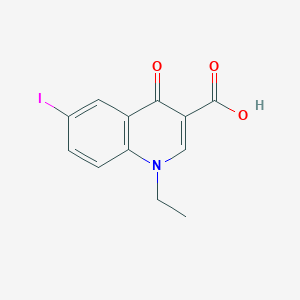
2-Propylidenecyclopentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propylidenecyclopentanone: is an organic compound with the molecular formula C8H12O . It is a cyclopentanone derivative where a propylidene group is attached to the second carbon of the cyclopentanone ring. This compound is known for its unique structural features and reactivity, making it a subject of interest in various chemical research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Propylidenecyclopentanone typically involves the aldol condensation reaction between cyclopentanone and propionaldehyde. The reaction is catalyzed by a base such as sodium hydroxide. The process involves the following steps:
Mixing Reactants: Cyclopentanone and propionaldehyde are mixed in a suitable solvent.
Catalysis: Sodium hydroxide is added to catalyze the reaction.
Reaction Conditions: The mixture is stirred at a temperature range of 50-80°C for several hours.
Product Isolation: The reaction mixture is then neutralized, and the product is extracted and purified.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of phase transfer catalysts can enhance the reaction rate and efficiency. The reaction conditions are optimized to achieve high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
2-Propylidenecyclopentanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the propylidene group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclopentanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Propylidenecyclopentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Wirkmechanismus
The mechanism of action of 2-Propylidenecyclopentanone involves its reactivity towards various nucleophiles and electrophiles. The propylidene group provides a site for nucleophilic attack, while the carbonyl group can participate in electrophilic reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Cyclopentanone: A simpler ketone with similar reactivity but lacks the propylidene group.
2-Heptylidene-cyclopentanone: A similar compound with a longer alkylidene chain.
2-Phenylidenecyclopentanone: A compound with a phenylidene group instead of a propylidene group
Uniqueness:
2-Propylidenecyclopentanone is unique due to its specific structural features, which confer distinct reactivity and applications. The presence of the propylidene group enhances its utility in synthetic chemistry and industrial applications compared to simpler cyclopentanone derivatives .
Eigenschaften
CAS-Nummer |
40564-10-1 |
|---|---|
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
(2E)-2-propylidenecyclopentan-1-one |
InChI |
InChI=1S/C8H12O/c1-2-4-7-5-3-6-8(7)9/h4H,2-3,5-6H2,1H3/b7-4+ |
InChI-Schlüssel |
RBBXMNMQOGQFMV-QPJJXVBHSA-N |
Isomerische SMILES |
CC/C=C/1\CCCC1=O |
Kanonische SMILES |
CCC=C1CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(4-Chloro-phenyl)-[6-(6-methyl-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B8422896.png)





![2-Chloro-4-methyl-5-[4-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B8422931.png)


